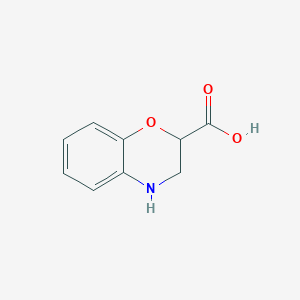

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTNLTOJGXENIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396965 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90563-93-2 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic Acid

This technical guide provides an in-depth overview of the chemical properties, synthesis, and characterization of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and materials science.

Core Chemical Properties

This compound is a derivative of the benzoxazine heterocyclic system. Its chemical structure incorporates a benzene ring fused to a morpholine ring, with a carboxylic acid substituent at the 2-position. This arrangement imparts a unique combination of rigidity from the bicyclic core and reactivity from the carboxylic acid group.

Physicochemical Data

Quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | PubChem CID: 3826952 |

| Molecular Weight | 179.17 g/mol | PubChem CID: 3826952 |

| CAS Number | 90563-93-2 | Santa Cruz Biotechnology |

| Appearance | Off-white to light yellow solid (predicted) | General knowledge |

| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water (predicted) | General knowledge |

Spectroscopic Data (Predicted)

The following table outlines the predicted spectroscopic characteristics based on the analysis of structurally similar compounds.

| Technique | Expected Peaks |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), CH proton at C2 (δ ~4.5-5.0 ppm), CH₂ protons at C3 (δ ~3.0-4.0 ppm), NH proton (broad, variable shift), COOH proton (broad, δ >10 ppm) |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), C2 (δ ~70-80 ppm), C3 (δ ~40-50 ppm), C=O (δ ~170-180 ppm) |

| FT-IR (cm⁻¹) | O-H stretch (broad, 2500-3300), N-H stretch (~3300-3400), C=O stretch (~1700-1730), C-O-C stretch (~1200-1250), aromatic C=C stretch (~1450-1600) |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the synthesis of its ethyl ester precursor, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, followed by hydrolysis.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

-

Reaction Setup: To a solution of 2-aminophenol (1 equivalent) in a suitable solvent such as ethanol, add a base like potassium carbonate (2-3 equivalents).

-

Addition of Reagent: Slowly add ethyl 2,3-dibromopropanoate (1-1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure ethyl ester.

Detailed Experimental Protocol: Hydrolysis to the Carboxylic Acid

-

Reaction Setup: Dissolve the purified ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (1 equivalent) in a mixture of an alcohol (e.g., ethanol) and water.

-

Hydrolysis: Add an excess of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) and stir the mixture at room temperature or with gentle heating.

-

Neutralization: After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and neutralize it with an appropriate acid or base to precipitate the carboxylic acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the benzoxazine core and the carboxylic acid functional group.

Reactivity Profile

Caption: Potential chemical reactions of the target molecule.

The carboxylic acid moiety can undergo standard transformations such as esterification, amide bond formation, reduction to the corresponding alcohol, and decarboxylation under forcing conditions. The secondary amine within the benzoxazine ring can be N-alkylated or N-acylated. The benzene ring is susceptible to electrophilic aromatic substitution, with the positions of substitution directed by the existing substituents.

These reactive handles make this compound a versatile building block for the synthesis of more complex molecules with potential applications in:

-

Drug Discovery: As a scaffold for the development of novel therapeutic agents. The combination of the rigid benzoxazine core and the versatile carboxylic acid group allows for the systematic exploration of structure-activity relationships.

-

Materials Science: As a monomer for the synthesis of novel polymers with tailored properties. The benzoxazine ring can undergo ring-opening polymerization, and the carboxylic acid can be used for further functionalization.

Biological Context and Signaling Pathways

While the broader class of benzoxazines has been investigated for various biological activities, including antimicrobial and anticancer properties, there is currently limited specific information available in the public domain regarding the biological activity and associated signaling pathways of this compound itself. Further research is required to elucidate its specific biological targets and mechanisms of action. Researchers investigating this compound are encouraged to perform initial screenings against various cell lines and enzyme assays to identify potential biological effects.

Spectroscopic and Methodological Profile of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 90563-93-2), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, unified public dataset for this specific molecule, this document presents a combination of confirmed molecular properties and predicted spectroscopic data. The predictions are derived from established principles of spectroscopy and data from structurally analogous compounds. This guide also outlines standardized experimental protocols for acquiring such data.

Compound Overview

Molecular Formula: C₉H₉NO₃[1] Molecular Weight: 179.17 g/mol [1] Structure:

Figure 1. Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its functional groups and comparison with similar benzoxazine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~6.7 - 7.0 | Multiplet | 4H | Aromatic Protons (Ar-H) |

| ~4.8 - 5.0 | Triplet/Doublet of Doublets | 1H | Methine Proton (-CH-COOH) |

| ~4.3 - 4.5 | Multiplet | 2H | Methylene Protons (-O-CH₂) |

| ~3.4 - 3.6 | Multiplet | 1H | Amine Proton (-NH-) |

| ~3.2 - 3.4 | Multiplet | 2H | Methylene Protons (-N-CH₂) |

Note: The amine proton (-NH-) chemical shift and multiplicity can be highly variable and may be broadened.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~170 - 175 | Carboxylic Acid Carbon (-COOH)[2] |

| ~140 - 145 | Aromatic Carbon (C-O) |

| ~130 - 135 | Aromatic Carbon (C-N) |

| ~115 - 125 | Aromatic Carbons (CH) |

| ~70 - 75 | Methine Carbon (-CH-COOH) |

| ~65 - 70 | Methylene Carbon (-O-CH₂) |

| ~40 - 45 | Methylene Carbon (-N-CH₂) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3350 - 3450 | Medium | N-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~1725 - 1700 | Strong | C=O stretch (Carboxylic Acid)[2] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 - 1200 | Strong | C-O stretch (Aryl ether) |

| ~950 - 900 | Medium | Oxazine ring vibration[3] |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data (Electron Impact - EI)

| m/z | Proposed Fragment |

| 179 | [M]⁺ (Molecular Ion) |

| 134 | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 162 | [M - OH]⁺ (Loss of hydroxyl radical) |

| 106 | Further fragmentation of the benzoxazine ring |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4] Ensure the solid is fully dissolved; if necessary, use a vortex mixer or gentle heating. Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer.

-

Data Acquisition:

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like acetone or methylene chloride.[5]

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[5] Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty salt plate beforehand for automatic subtraction.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a heated direct insertion probe.

-

Ionization (Electron Impact - EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[1][6] This causes the ejection of an electron, forming a positively charged molecular ion ([M]⁺) and inducing fragmentation.[1][6]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[1]

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum. The most abundant ion is designated as the base peak with 100% relative intensity.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity such as this compound.

References

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. Due to the limited availability of direct spectral data for this specific compound, this guide presents an extrapolated spectrum based on the analysis of its close analog, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. This guide includes predicted chemical shifts, coupling constants, and integration values, alongside a detailed experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectral data for this compound in a typical deuterated solvent like DMSO-d₆ are summarized in the table below. The prediction is based on the known spectrum of its ethyl ester derivative and general principles of NMR spectroscopy. The protons are labeled according to the molecular structure provided in the visualization section.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | ~4.5 - 4.7 | dd | J_ax ≈ 8.0, J_bx ≈ 4.0 | 1H |

| H-3a (axial) | ~4.2 - 4.4 | dd | J_ab ≈ 11.0, J_ax ≈ 8.0 | 1H |

| H-3b (equatorial) | ~3.9 - 4.1 | dd | J_ab ≈ 11.0, J_bx ≈ 4.0 | 1H |

| H-5 | ~6.8 - 7.0 | m | - | 1H |

| H-6 | ~6.7 - 6.9 | m | - | 1H |

| H-7 | ~6.6 - 6.8 | m | - | 1H |

| H-8 | ~6.7 - 6.9 | m | - | 1H |

| N-H | ~5.0 - 6.0 | br s | - | 1H |

| COOH | ~12.0 - 13.0 | br s | - | 1H |

Note: The chemical shifts (δ) for the aromatic protons (H-5, H-6, H-7, and H-8) are expected to be in the range of 6.6-7.0 ppm and will likely appear as a complex multiplet. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The NH and COOH protons will likely appear as broad singlets and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. These signals may also exchange with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly for the labile NH and COOH protons. DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the acidic proton.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent.

2. NMR Instrument Setup:

-

The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

The instrument should be properly tuned and shimmed to ensure high resolution and good line shape.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover all expected proton signals.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: The number of scans will depend on the sample concentration. Typically, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

-

The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.

-

The FID is then Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum should be phase-corrected and baseline-corrected.

-

The chemical shifts should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

-

The signals should be integrated to determine the relative number of protons.

-

The multiplicities and coupling constants (J-values) should be determined from the splitting patterns of the signals.

Visualization

The following diagram illustrates the molecular structure of this compound with the protons labeled for easy reference with the provided NMR data table.

Caption: Molecular structure of this compound with proton labeling.

An In-Depth Technical Guide on 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, a heterocyclic building block utilized in the synthesis of more complex molecules, particularly N-substituted benzomorpholine-2-carboxylic acid derivatives.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 179.17 g/mol | [1][2][3][4] |

| Molecular Formula | C₉H₉NO₃ | [1][2][3][4] |

| CAS Number | 90563-93-2 | [1][2][3] |

| Appearance | Not explicitly stated, related ethyl ester is a viscous brown liquid. | [5] |

| Storage Temperature | -20°C | [1][2] |

Synthesis and Experimental Protocols

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through various methodologies. Below are detailed protocols for key synthetic strategies.

1. Enantioselective Synthesis and HPLC Enantioseparation

This protocol focuses on obtaining enantiopure forms of 3,4-dihydro-2H-1,4-benzoxazine derivatives, which is crucial for pharmacological studies.

-

Objective : To produce enantiomerically pure 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

-

Methodology :

-

Enantioselective Synthesis : Employing chiral catalysts or auxiliaries to stereoselectively synthesize one enantiomer over the other. A reported method involves the biocatalytic reduction of 2H-1,4-benzoxazines using imine reductases, achieving up to 99% enantiomeric excess (ee).[6]

-

Preparative HPLC Enantioseparation : In cases where enantioselective synthesis leads to racemization, preparative High-Performance Liquid Chromatography (HPLC) is utilized. A racemic mixture is passed through a chiral stationary phase, allowing for the separation and collection of individual enantiomers with high purity (ee ≥ 99.5%).[6]

-

2. Lewis Acid-Catalyzed Ring Opening and Cu(I)-Catalyzed Cyclization

This method provides an efficient route to 3,4-dihydro-1,4-benzoxazine derivatives with high enantio- and diastereospecificity.

-

Objective : To synthesize 3,4-dihydro-1,4-benzoxazine derivatives.

-

Methodology :

-

Ring Opening : A Lewis acid is used to catalyze the Sₙ2-type ring-opening of an activated aziridine with a 2-halophenol.

-

Intramolecular Cyclization : The resulting intermediate undergoes a Copper(I)-catalyzed intramolecular C-N cyclization to yield the final 3,4-dihydro-1,4-benzoxazine product. This method has been reported to achieve excellent enantiomeric and diastereomeric excess (>99% ee, >99% de).[7]

-

3. Buchwald-Hartwig Cross-Coupling for 4-Aryl Derivatives

This protocol is used for the synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, which have shown potential as anticancer agents.[8]

-

Objective : To synthesize 4-aryl-substituted 3,4-dihydro-2H-1,4-benzoxazines.

-

Methodology :

-

Preparation of 1,4-Benzoxazine : The unsubstituted 1,4-benzoxazine core is generated via a cascade hydrogenation and reductive amination one-pot reaction.

-

Buchwald-Hartwig Cross-Coupling : The prepared 1,4-benzoxazine is then coupled with a substituted bromobenzene in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., tri-tert-butylphosphine). The reaction mixture is refluxed until completion.

-

Purification : The crude product is purified by flash chromatography to yield the target 4-aryl-3,4-dihydro-2H-1,4-benzoxazine.[8]

-

References

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H9NO3 | CID 3826952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a heterocyclic organic compound belonging to the benzoxazine class. Its formal IUPAC name is This compound . This scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its potential in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| CAS Number | 90563-93-2 |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically involves the cyclization of a substituted 2-aminophenol with a suitable three-carbon synthon. A general synthetic approach is outlined below.

General Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine Scaffold

A common method for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine ring system involves the reaction of a 2-aminophenol with an appropriate electrophile. For the synthesis of the ethyl ester of the target compound, ethyl 2,3-dibromopropionate is often used. The free carboxylic acid can then be obtained by hydrolysis of the ester.

Representative Experimental Protocol: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

This protocol is adapted from methodologies described for the synthesis of related benzoxazine derivatives.

Materials:

-

2-Aminophenol

-

Ethyl 2,3-dibromopropionate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-aminophenol in anhydrous DMF, add anhydrous potassium carbonate.

-

Slowly add ethyl 2,3-dibromopropionate to the reaction mixture at room temperature.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

Hydrolysis to this compound

The synthesized ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with a base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of water and a miscible organic solvent (e.g., tetrahydrofuran or methanol), followed by acidification.

Below is a diagram illustrating the general experimental workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

Biological Activity and Potential Applications

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.

Antitubercular Activity

Recent studies have highlighted the potential of this compound derivatives as potent antitubercular agents. A series of these compounds were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Ra. The results, presented in the table below, demonstrate significant inhibitory activity for several derivatives.

| Compound ID | R Group | IC₅₀ (µg/mL) |

| 5a | 4-fluorophenyl | 10.42 |

| 5c | 4-chlorophenyl | 11.81 |

| 5f | 4-methoxyphenyl | 5.98 |

| 5g | 3,4-dimethoxyphenyl | 19.21 |

| 5j | thiophen-2-yl | 14.81 |

Data extracted from a study on the antitubercular activity of this compound derivatives.

The mechanism of action for some antitubercular benzoxazine derivatives is believed to involve the inhibition of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[1][2] This pathway is crucial for the electron transport chain in the bacterium.

The proposed mechanism of action against Mycobacterium tuberculosis is depicted in the following signaling pathway diagram.

Anti-inflammatory and Neuroprotective Potential

Other derivatives of the broader benzoxazine class have demonstrated anti-inflammatory and neuroprotective effects. These activities are often associated with the modulation of cellular stress response pathways. One such pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[3][4] Activation of this pathway leads to the production of antioxidant enzymes that protect cells from oxidative damage, a key factor in both inflammation and neurodegeneration. While direct evidence for the modulation of this pathway by this compound is yet to be established, it represents a plausible mechanism of action for its potential anti-inflammatory and neuroprotective effects.

Conclusion and Future Directions

This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives have shown promising activity against Mycobacterium tuberculosis, and the broader benzoxazine class exhibits a range of other important biological properties. Future research should focus on the detailed elucidation of the mechanism of action of these compounds, including the identification of their specific molecular targets. Further optimization of the lead compounds through structure-activity relationship studies could lead to the development of potent and selective drug candidates for the treatment of tuberculosis and potentially other diseases. The exploration of enantioselective synthetic routes will also be crucial for investigating the stereochemical requirements for biological activity.

References

- 1. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]

- 4. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a comprehensive framework for its solubility assessment. This includes qualitative solubility information for structurally related compounds, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to various biologically active molecules. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and pharmacokinetic profiling. This guide aims to equip researchers with the necessary information to effectively evaluate and utilize the solubility properties of this compound.

Qualitative Solubility of Structurally Related Benzoxazine Carboxylic Acids

| Compound | Solvent(s) | Solubility Description |

| A new benzoxazine-benzoic acid (BBA) | Toluene, Tetrahydrofuran (THF), Ethyl acetate, Acetone, Butanone, Chloroform, Dichloromethane | Soluble |

| 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | Chloroform (with heating), Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

Table 1: Qualitative solubility of structurally similar benzoxazine carboxylic acids in various organic solvents.[1][2]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in a selection of organic solvents. This protocol is based on established methods for solubility assessment of organic compounds.[3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, dimethylformamide) of analytical grade

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for a short period to facilitate initial dissolution.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be definitively established in the literature, this guide provides a robust framework for its determination. The qualitative data from related compounds suggests that it may exhibit solubility in a range of common organic solvents. By following the detailed experimental protocol and workflow outlined herein, researchers can systematically and accurately determine the solubility profile of this compound, a critical step in advancing its potential applications in drug discovery and development.

References

The Multifaceted Therapeutic Potential of Benzoxazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxazine scaffold, a heterocyclic amine, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current research into the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of benzoxazine derivatives. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Data Presentation: A Quantitative Overview of Biological Activities

To facilitate a comparative analysis of the therapeutic potential of various benzoxazine derivatives, the following tables summarize the quantitative data from numerous studies. These tables provide a snapshot of the potency of different derivatives against a range of cell lines and pathogens.

Table 1: Anticancer Activity of Benzoxazine Derivatives (IC50 Values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2b | MCF-7 (Breast Cancer) | 2.27 | [1] |

| 4b | MCF-7 (Breast Cancer) | 3.26 | [1] |

| 2b | HCT-116 (Colon Cancer) | 4.44 | [1] |

| 4b | HCT-116 (Colon Cancer) | 7.63 | [1] |

| Compound 9 | MCF-7 (Breast Cancer) | 4.06 | [2] |

| Compound 12 | MCF-7 (Breast Cancer) | 3.39 | [2] |

| Compound 10 | HCT-116 (Colon Cancer) | 4.80 | [2] |

| Compound 12 | HCT-116 (Colon Cancer) | 5.20 | [2] |

| Derivative 7 | HepG2, MCF-7, HCT-29 | <10 | [3] |

| Derivative 15 | HepG2, MCF-7, HCT-29 | <10 | [3] |

| 14f | MIA PaCa-2 (Pancreatic) | 9.58 | [4] |

| 14f | PC-3 (Prostate) | 9.71 | [4] |

| 14f | MDA-MB-231 (Breast) | 12.9 | [4] |

| 14f | U-87 MG (Glioblastoma) | 16.2 | [4] |

| C9, A36, A42 | RKO (Colorectal), MCF7 (Breast) | Low µM | [5] |

| 3d | MCF-7 (Breast Cancer) | 43.4 | [6] |

| 4d | MCF-7 (Breast Cancer) | 39.0 | [6] |

| 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [6] |

| 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [6] |

Table 2: Antimicrobial Activity of Benzoxazine Derivatives (MIC Values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| BOZ-Ola | S. aureus | 5 | [7] |

| 1a, 1b, 1c, 1e, 1h | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | [8] |

| 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2l | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | [8] |

| Various Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | 15.6 - 500 | [9] |

Table 3: Antiviral Activity of Benzoxazine Derivatives

| Compound/Derivative | Virus | Activity Metric | Value | Reference |

| (S)-enantiomer of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3] benzoxazine | HSV-1 | IC50 | 4.6 µM | |

| (R)-enantiomer of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3] benzoxazine | HSV-1 | IC50 | 18 µM | |

| Benzoxazine monomer derived carbon dots (BZM-CDs) | JEV, ZIKV, DENV, PPV, AAV | Infection blocking | - | |

| 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine | VZV (wild type) | EC50 | 0.06 µM | [10] |

| 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine | VZV (TK deficient) | EC50 | 10 µM | [10] |

| Various phenoxazine nucleoside derivatives | TBEV | EC50 | 0.35-0.91 µM | [10] |

Experimental Protocols: Methodologies for Key Experiments

This section provides detailed protocols for key in vitro and in vivo assays commonly used to evaluate the biological activities of benzoxazine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Benzoxazine derivatives

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazine derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

-

Benzoxazine derivatives

-

Bacterial or fungal strains

-

Muller-Hinton Agar (MHA) or other suitable agar

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the inoculum onto the surface of the MHA plates.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the benzoxazine derivative solution at a known concentration into each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or other suitable animal model

-

Benzoxazine derivatives

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Compound Administration: Administer the benzoxazine derivatives or the standard drug orally or via intraperitoneal injection.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Apoptosis Detection: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in apoptosis-related proteins.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine changes in protein expression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by benzoxazine derivatives and a typical experimental workflow.

Signaling Pathways

Figure 1: Nrf2-HO-1 Signaling Pathway Activation.

Figure 2: c-Myc Transcription Regulation via G-Quadruplex Stabilization.

Experimental Workflows

Figure 3: Experimental Workflow for the MTT Assay.

Figure 4: Experimental Workflow for Western Blot Analysis.

Conclusion and Future Directions

The collective body of research strongly indicates that benzoxazine derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutics. Their demonstrated efficacy against cancer, a broad spectrum of microbes, and in mitigating inflammatory responses warrants further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as comprehensive preclinical and clinical studies to evaluate their safety and efficacy in vivo. The diverse mechanisms of action, including the modulation of key signaling pathways, suggest that benzoxazine derivatives could offer novel approaches to treating a range of complex diseases.

References

- 1. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral activity spectrum of phenoxazine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzoxazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzoxazine ring system is a vital heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its unique structural features have made it a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents and agrochemicals.[2] This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and the diverse biological activities of 1,4-benzoxazine derivatives. It is designed to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

The Dawn of 1,4-Benzoxazines: Discovery and Early Synthetic Routes

The first documented synthesis of the 1,4-benzoxazine ring system was reported in the scientific literature in 1959.[2] These initial forays into the synthesis of 3,4-dihydro-2H-1,4-benzoxazines were foundational, yet often hampered by harsh reaction conditions, limited substrate scope, and variable yields.[2]

One of the earliest and most fundamental approaches involved the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[2] This classical method, while historically significant, typically required high temperatures and prolonged reaction times.[2]

Experimental Protocol: Classical Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine

A straightforward synthesis of N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives involves a two-step process starting with the cyclization of 2-aminophenols with 1,2-dibromoethane.[3]

Step 1: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine

-

A mixture of 2-aminophenol (10.9 g, 0.1 mol), 1,2-dibromoethane (28.2 g, 0.15 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 150 mL of ethanol is refluxed for 12 hours.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 10:1 v/v) to yield 3,4-dihydro-2H-1,4-benzoxazine.[3]

Step 2: Acylation (Example)

-

To a solution of 3,4-dihydro-2H-1,4-benzoxazine (1.35 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 30 mL of dichloromethane, dichloroacetyl chloride (1.62 g, 11 mmol) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to afford the final N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine.[3]

Modern Synthetic Methodologies: The Advent of Catalysis

To overcome the limitations of early synthetic methods, a plethora of more efficient and versatile strategies have been developed. These modern approaches often employ catalytic systems to achieve higher yields, milder reaction conditions, and greater tolerance of various functional groups.[2]

Copper-catalyzed C-N and C-O bond-forming reactions, particularly Ullmann-type couplings, have emerged as a powerful tool for the synthesis of 1,4-benzoxazines.[2] These methods typically involve the intramolecular cyclization of a suitably functionalized precursor. A common strategy is the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation.[2]

Experimental Protocol: Copper(I)-Catalyzed One-Pot Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

-

To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).[2]

-

Stir the resulting mixture at 100 °C for 12-24 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[2]

A Spectrum of Biological Activities

1,4-Benzoxazine derivatives exhibit a remarkable range of biological activities, which has fueled their extensive investigation in drug discovery programs.

Anticancer Activity

A significant number of 1,4-benzoxazine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC₅₀) values for selected compounds against the human breast adenocarcinoma cell line (MCF-7) and the human cervical cancer cell line (HeLa).

Table 1: Anticancer Activity of 1,4-Benzoxazine Derivatives against MCF-7 Cell Line

| Compound | IC₅₀ (µM) | Reference |

| OBOP-01 | 1520 ± 20 | [4] |

| OBOP-02 | 1720 ± 20 | [4] |

| Compound 1 | 7.2 ± 0.6 | [1] |

| Compound 3 | 1.6 ± 0.09 | [1] |

| Thiazoline-Tetralin Derivative 4b | 69.2 | [5] |

| Arylazopyrazole Derivative 13 | 3.0 | [6] |

| Arylazopyrazole Derivative 14 | 4.0 | [6] |

Table 2: Anticancer Activity of 1,4-Benzoxazine Derivatives against HeLa Cell Line

| Compound | IC₅₀ (µM) | Reference |

| Molybdenum Complex 1 | 12-118 | [7] |

| Molybdenum Complex 2 | 12-118 | [7] |

| Molybdenum Complex 4 | 12-118 | [7] |

| Platinum Complex 1 | ~3.2-23.1 | [8] |

| Platinum Complex 2 | ~3.2-23.1 | [8] |

| Platinum Complex 3 | ~3.2-23.1 | [8] |

| Platinum Complex 4 | ~3.2-23.1 | [8] |

| Spiro-fused Pyrrolo[3,4-a]pyrrolizine 4 | 2-10 | [9] |

| Spiro-fused Pyrrolo[3,4-a]pyrrolizine 8 | 2-10 | [9] |

| Diketopiperazine Derivative 6 | 0.7-8.9 | [10] |

| Diketopiperazine Derivative 8 | 0.7-8.9 | [10] |

| Diketopiperazine Derivative 9 | 0.7-8.9 | [10] |

| Diketopiperazine Derivative 10 | 0.7-8.9 | [10] |

| Diketopiperazine Derivative 11 | 0.7-8.9 | [10] |

| Diketopiperazine Derivative 12 | 0.7-8.9 | [10] |

| Diketopiperazine Derivative 15 | 0.7-8.9 | [10] |

Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for new therapeutic agents. 1,4-Benzoxazine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[11] The table below presents the minimum inhibitory concentration (MIC) values for selected compounds against common bacterial strains.

Table 3: Antimicrobial Activity of 1,4-Benzoxazine Derivatives

| Compound | Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound 4e | E. coli | - | 22 | [11][12] |

| Compound 4e | S. aureus | - | 20 | [11][12] |

| Compound 4a | E. coli | - | 20 | [11][12] |

| Benzoxazine Sulfonamide 1a | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | - | [13] |

| Benzoxazine Sulfonamide 1b | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | - | [13] |

| Benzoxazine Sulfonamide 1c | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | - | [13] |

| Benzoxazine Sulfonamide 1e | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | - | [13] |

| Benzoxazine Sulfonamide 1h | Gram-positive/negative bacteria, Fungi | 31.25 - 62.5 | - | [13] |

| TF-BOZ-Ola | S. aureus | 5 | - | [14] |

| RH17 | S. aureus (MSSA & MRSA) | 8 - 16 | - | [15] |

Neuroprotective Activity

Several 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases. For instance, the compound (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b][1][6]oxazin-3(4H)-one, designated as HSB-13, has been shown to be highly protective in tissue culture models of neurodegeneration. Mechanistic studies have revealed that the neuroprotective effects of HSB-13 are mediated through the inhibition of key kinases, including Glycogen Synthase Kinase 3 (GSK3), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Cyclin-Dependent Kinases (CDKs).

Conclusion

Since their initial discovery, 1,4-benzoxazine compounds have evolved from chemical curiosities to a cornerstone of modern medicinal chemistry. The development of robust and efficient synthetic methodologies has enabled the creation of vast libraries of derivatives, leading to the identification of compounds with a wide spectrum of biological activities. The ongoing research into their anticancer, antimicrobial, and neuroprotective properties continues to highlight the therapeutic potential of this remarkable scaffold. Future investigations will undoubtedly uncover new applications and lead to the development of novel drugs for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Rhein-Based Derivative Targets Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a crucial chiral building block in the synthesis of a variety of biologically active compounds and pharmaceutical agents. The stereochemistry at the C2 position is often critical for the therapeutic efficacy and safety of the final drug substance. Consequently, the development of robust and efficient enantioselective synthetic routes to access enantiomerically pure forms of this scaffold is of significant interest in medicinal chemistry and drug development. These application notes provide an overview of current methodologies, detailed experimental protocols for a chemoenzymatic approach, and a summary of key performance data for various synthetic strategies.

Data Presentation: Comparison of Enantioselective Synthetic Methods

The following table summarizes quantitative data for different enantioselective methods used in the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives. This allows for a direct comparison of their effectiveness in terms of yield and enantioselectivity.

| Method | Catalyst/Enzyme System | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Biocatalytic Reduction | Imine Reductases (IREDs) | 2H-1,4-Benzoxazines | Up to 99 | Up to 99 | [1] |

| Lewis Acid-Catalyzed Ring Opening/Cu(I)-Catalyzed Cyclization | Lewis Acid (e.g., Sc(OTf)₃), Cu(I) catalyst | Activated Aziridines and 2-Halophenols | Up to 95 | > 99 | |

| Palladium-Catalyzed Tandem Allylic Substitution | Pd Catalyst with Chiral Ligand (e.g., WingPhos) | Vinyl Methylene Cyclic Carbonates | Good | Good | |

| Chiral Phosphoric Acid-Catalyzed Desymmetrization | Chiral Phosphoric Acid (CPA) | Prochiral Oxetanes | Very Good | High | |

| Preparative HPLC Enantioseparation of Racemate | Chiral Stationary Phase | Racemic Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | - | ≥ 99.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for the enantioselective synthesis of the target molecule via a chemoenzymatic approach, which involves the biocatalytic reduction of a 2H-1,4-benzoxazine precursor to the corresponding chiral ethyl ester, followed by hydrolysis to the carboxylic acid.

Protocol 1: Enantioselective Synthesis of Ethyl (R)- or (S)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate via Biocatalytic Reduction

This protocol utilizes an imine reductase (IRED) for the asymmetric reduction of ethyl 2H-1,4-benzoxazine-2-carboxylate. The choice of IRED will determine the chirality of the product. A cofactor regeneration system using glucose and glucose dehydrogenase (GDH) is employed.

Materials:

-

Ethyl 2H-1,4-benzoxazine-2-carboxylate

-

Imine Reductase (IRED) of desired stereoselectivity (e.g., from a commercial screening kit)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, oven-dried round-bottom flask, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).

-

Cofactor and Regeneration System: To the buffer, add NAD(P)⁺ (catalytic amount, e.g., 1 mM), D-glucose (e.g., 1.5 equivalents relative to the substrate), and glucose dehydrogenase (GDH, e.g., 1-5 mg/mL).

-

Enzyme Addition: Add the selected imine reductase (IRED) to the mixture (e.g., 1-10 mg/mL).

-

Substrate Addition: Dissolve ethyl 2H-1,4-benzoxazine-2-carboxylate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture (e.g., 10-50 mM final concentration).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by TLC or HPLC.

-

Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the enantiomerically enriched ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

-

Chiral Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Protocol 2: Hydrolysis of Ethyl (R)- or (S)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

This protocol describes the saponification of the chiral ester to the corresponding carboxylic acid.

Materials:

-

Enantiomerically enriched ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl, 1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the chiral ethyl ester in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).

-

Saponification: Add an excess of LiOH or NaOH (e.g., 2-3 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC.

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system.

Visualization

The following diagrams illustrate the key relationships and workflows described in these application notes.

Caption: General workflow for the chemoenzymatic synthesis of the target molecule.

Caption: Signaling pathway of the biocatalytic reduction with cofactor regeneration.

References

Chiral Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The following sections outline four key synthetic strategies, offering a range of approaches from direct enantioselective synthesis to high-purity separation and biocatalytic methods.

Enantioselective Synthesis via Nucleophilic Substitution

This method aims for the direct synthesis of chiral this compound esters through a double SN2 reaction between a 2-aminophenol and an enantiopure ethyl 2,3-dibromopropionate. While conceptually straightforward, this pathway is often complicated by a competing racemization process.

Experimental Protocol:

A mixture of 2-aminophenol (1.0 eq), enantiopure ethyl 2,3-dibromopropionate (1.0-1.2 eq), and potassium carbonate (K2CO3, 2.0-3.0 eq) in acetone is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Challenges:

A significant drawback of this method is the in-situ racemization of the chiral ethyl 2,3-dibromopropionate. This occurs via a dehydrobromination reaction to form ethyl 2-bromoacrylate, which is achiral. The subsequent Michael addition and cyclization lead to a racemic or nearly racemic product. Studies have shown that the enantiomeric excess (ee) of the product can be as low as 55-66%, with a racemization rate of 34-46%.[1] Despite modifications to reaction conditions such as temperature, solvent, and base, achieving high enantioselectivity through this route remains challenging.[2]

Preparative High-Performance Liquid Chromatography (HPLC) Enantioseparation

To overcome the racemization issues inherent in the direct enantioselective synthesis, preparative chiral HPLC is a highly effective method for obtaining enantiomerically pure this compound derivatives on a multigram scale.[1][2][3] This technique allows for the efficient separation of the racemic mixture produced from non-chiral synthesis.

Experimental Protocol:

A racemic mixture of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is dissolved in a suitable solvent and injected onto a chiral stationary phase (CSP) column. The separation is achieved using an isocratic or gradient elution with a mobile phase typically consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol. The fractions corresponding to each enantiomer are collected, and the solvent is evaporated to yield the enantiopure products with high enantiomeric purity (ee > 99.5%).[1][2][3]

Table 1: Preparative HPLC Enantioseparation Data

| Racemic Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate | Enantiomeric Excess (ee) | Reference |

| Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Not specified in snippets | Not specified in snippets | Not specified in snippets | > 99.5% | [1][2][3] |

Biocatalytic Reduction of 2H-1,4-Benzoxazines

A green and highly enantioselective approach for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves the biocatalytic reduction of the corresponding 2H-1,4-benzoxazine precursors using imine reductases (IREDs).[4] This method offers mild reaction conditions, high enantioselectivity, and the use of environmentally benign reagents.

Experimental Protocol:

The 2H-1,4-benzoxazine substrate is suspended in a buffered aqueous solution. A whole-cell catalyst containing an imine reductase, a cofactor (e.g., NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added. The reaction mixture is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by HPLC. After completion, the product is extracted with an organic solvent, dried, and purified by chromatography. This method has been shown to be scalable, with successful reactions performed at substrate loadings of 10 g/L.[4]

Table 2: Biocatalytic Reduction of 2H-1,4-Benzoxazines

| Substrate | Biocatalyst | Cofactor System | Enantiomeric Excess (ee) | Reference |

| Various 2H-1,4-benzoxazines | Imine Reductases (whole-cell) | NADPH, Glucose/GDH | up to 99% | [4] |

Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines

An efficient and highly stereospecific method for the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a two-step, one-pot reaction starting from activated aziridines.[5][6] This strategy provides excellent control over both enantiomeric and diastereomeric purity.

The reaction proceeds via:

-

A Lewis acid-catalyzed SN2-type ring-opening of a chiral activated aziridine with a 2-halophenol.

-

A subsequent Copper(I)-catalyzed intramolecular C-N bond formation to yield the final benzoxazine ring system.

Experimental Protocol:

To a solution of the chiral activated aziridine in a suitable solvent, a Lewis acid (e.g., a scandium or zinc salt) is added, followed by the 2-halophenol. The reaction is stirred at a specific temperature until the ring-opening is complete. Then, a Copper(I) catalyst and a suitable base are added to the same reaction vessel to facilitate the intramolecular cyclization. The reaction is worked up by quenching with a suitable aqueous solution, followed by extraction, drying, and purification by column chromatography. This method has been reported to produce the desired products in high yields (up to 95%) and with excellent enantio- and diastereospecificity (ee > 99%, de > 99%).[5][6]

Table 3: Synthesis via Aziridine Ring Opening and Cyclization

| Aziridine Substrate | 2-Halophenol | Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |

| Various activated aziridines | Various 2-halophenols | up to 95% | > 99% | > 99% | [5][6] |

Summary of Synthetic Strategies

The choice of synthetic strategy for obtaining chiral this compound derivatives depends on the desired scale, enantiopurity, and available resources. While direct enantioselective synthesis is hampered by racemization, preparative HPLC offers a reliable, albeit resource-intensive, method for obtaining highly pure enantiomers. For a greener and highly enantioselective approach, biocatalytic reduction is a promising alternative. The Lewis acid-catalyzed aziridine ring-opening strategy provides an elegant and efficient route to products with excellent stereochemical control.

Experimental Workflows

Caption: Workflow for Enantioselective Synthesis.

Caption: Workflow for HPLC Enantioseparation.

Caption: Workflow for Biocatalytic Reduction.

Caption: Workflow for Aziridine Ring Opening.

References

- 1. Multigram-scale HPLC enantioseparation as a rescue pathway for circumventing racemization problem during enantioselective synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Biocatalytic Reduction of 2 H-1,4-Benzoxazines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a range of biologically active compounds. The protocols detailed herein focus on a modern and efficient method utilizing a Lewis acid-catalyzed ring opening of activated aziridines, followed by a copper-catalyzed intramolecular cyclization.

Introduction

3,4-Dihydro-2H-1,4-benzoxazines are a class of bicyclic heteroaromatic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their synthesis has been a subject of considerable research, with a focus on developing efficient, stereoselective, and high-yielding methodologies. Among the various synthetic strategies, the Lewis acid-catalyzed ring opening of activated aziridines with subsequent cyclization has emerged as a powerful and versatile approach. This method allows for the stereospecific construction of the benzoxazine ring system, often with excellent control over enantiomeric and diastereomeric purity.

This application note details a robust one-pot, two-step procedure for the synthesis of enantioenriched 3,4-dihydro-2H-1,4-benzoxazines. The key steps involve:

-

Lewis Acid-Catalyzed S(_N)2 Ring Opening: An activated aziridine is treated with a 2-halophenol in the presence of a Lewis acid, such as boron trifluoride etherate (BF(_3)·OEt(_2)), to induce a regioselective S(_N)2-type ring opening. This step forms a key β-amino ether intermediate.

-

Copper(I)-Catalyzed Intramolecular C-N Cyclization: The intermediate from the first step undergoes an intramolecular C-N bond formation, catalyzed by a copper(I) source, to yield the final 3,4-dihydro-2H-1,4-benzoxazine product.

This one-pot approach is highly efficient, minimizing the need for isolation and purification of intermediates, thereby saving time and resources.

Data Presentation

The following table summarizes the results for the one-pot synthesis of various 3,4-dihydro-2H-1,4-benzoxazines from different activated aziridines and 2-halophenols, as reported by Ghorai and coworkers. This data highlights the efficiency and versatility of the BF(_3)·OEt(_2)-catalyzed ring opening followed by CuI-catalyzed cyclization.

| Entry | Aziridine Substituent (R) | 2-Halophenol | Product | Yield (%)[1][2][3] |

| 1 | Phenyl | 2-Bromophenol | 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine | 92 |

| 2 | 4-Methylphenyl | 2-Bromophenol | 3-(4-Methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine | 94 |

| 3 | 4-Methoxyphenyl | 2-Bromophenol | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine | 91 |

| 4 | 4-Chlorophenyl | 2-Bromophenol | 3-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine | 93 |

| 5 | 2-Naphthyl | 2-Bromophenol | 3-(2-Naphthyl)-3,4-dihydro-2H-1,4-benzoxazine | 89 |

| 6 | Methyl | 2-Bromophenol | 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | 85 |

| 7 | Phenyl | 2-Bromo-4-methylphenol | 3-Phenyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | 90 |

| 8 | Phenyl | 2-Bromo-4-chlorophenol | 3-Phenyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | 88 |

Reaction Conditions: Step 1: Aziridine (1.0 equiv), 2-halophenol (1.2 equiv), BF(_3)·OEt(_2) (1.2 equiv) in CH(_2)Cl(_2) at 0 °C to room temperature. Step 2: CuI (20 mol%), L-proline (40 mol%), K(_2)CO(_3) (2.0 equiv) in DMSO at 90 °C.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the Lewis acid-catalyzed synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

Protocol 1: General One-Pot Procedure for the Synthesis of 3-Substituted 3,4-Dihydro-2H-1,4-benzoxazines

This protocol is adapted from the work of Ghorai and coworkers and describes a one-pot, two-step synthesis.[1][2][3]

Materials:

-

N-Tosylaziridine derivative (1.0 equiv)

-

2-Halophenol (e.g., 2-bromophenol) (1.2 equiv)

-

Boron trifluoride etherate (BF(_3)·OEt(_2)) (1.2 equiv)

-

Dichloromethane (CH(_2)Cl(_2)), anhydrous

-

Copper(I) iodide (CuI) (20 mol%)

-

L-proline (40 mol%)

-

Potassium carbonate (K(_2)CO(_3)) (2.0 equiv)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Silica gel for column chromatography

Procedure:

Step 1: Lewis Acid-Catalyzed Ring Opening

-

To a stirred solution of the N-tosylaziridine (1.0 equiv) in anhydrous dichloromethane (5 mL per mmol of aziridine) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the 2-halophenol (1.2 equiv).

-

Slowly add boron trifluoride etherate (1.2 equiv) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting aziridine is consumed, as monitored by thin-layer chromatography (TLC). This typically takes 2-4 hours.

-

Upon completion, quench the reaction by the addition of saturated aqueous NH(_4)Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure. The crude ring-opened intermediate is used directly in the next step without further purification.

Step 2: Copper(I)-Catalyzed Intramolecular Cyclization

-

To the crude intermediate from Step 1, add anhydrous dimethyl sulfoxide (5 mL per mmol of the initial aziridine).

-

To this solution, add potassium carbonate (2.0 equiv), copper(I) iodide (20 mol%), and L-proline (40 mol%).

-

Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC (typically 12-16 hours).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

-